![molecular formula C16H9BrO B13935970 9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
9-Bromonaphtho[2,3-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobenzo[b]naphtho[2,3-d]furan is a complex organic compound characterized by its fused polycyclic aromatic structure. This compound is notable for its unique combination of benzo, naphtho, and furan rings, with a bromine atom positioned at the 9th carbon. Its molecular formula is C16H9BrO, and it has a molecular weight of approximately 297.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[b]naphtho[2,3-d]furan typically involves the bromination of benzo[b]naphtho[2,3-d]furan. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity 9-Bromobenzo[b]naphtho[2,3-d]furan .
Chemical Reactions Analysis
Types of Reactions: 9-Bromobenzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[b]naphtho[2,3-d]furan.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzo[b]naphtho[2,3-d]furans.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzo[b]naphtho[2,3-d]furan.
Scientific Research Applications
9-Bromobenzo[b]naphtho[2,3-d]furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Bromobenzo[b]naphtho[2,3-d]furan involves its interaction with various molecular targets and pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. Its polycyclic aromatic structure facilitates intercalation with DNA, potentially leading to its biological effects .
Comparison with Similar Compounds
Benzo[b]naphtho[2,3-d]furan: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromonaphtho[2,3-b]benzofuran: Similar structure but with bromine at a different position, leading to variations in chemical behavior and uses.
Uniqueness: This compound’s distinct structure makes it a valuable candidate for various research and industrial applications .
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
9-bromonaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9H |
InChI Key |
ORZRWHLEGLJUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C4C=CC(=CC4=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


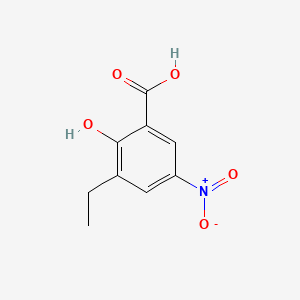
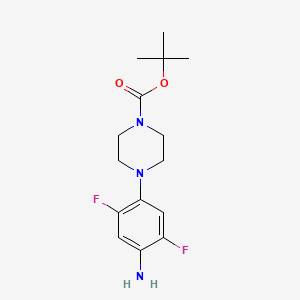
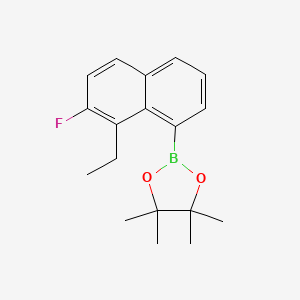
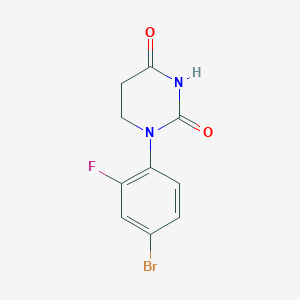
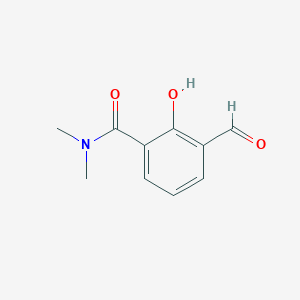
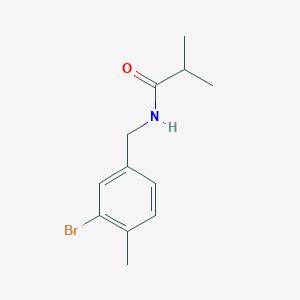
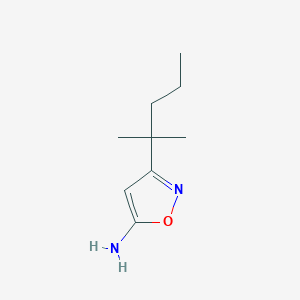

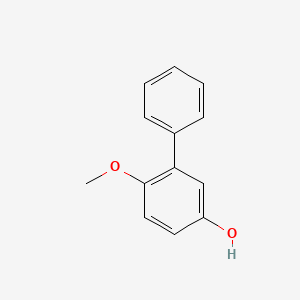
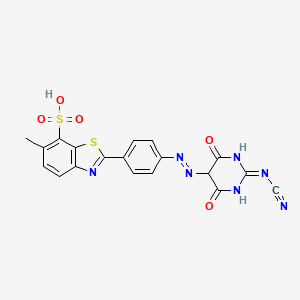

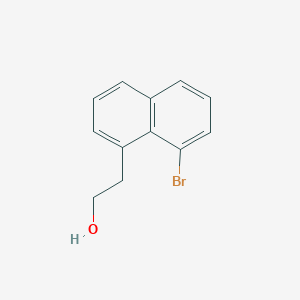
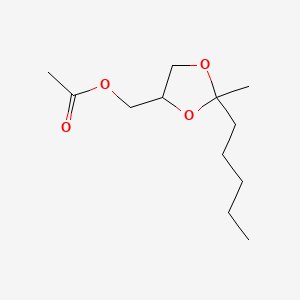
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
